Lipophilicity (LogP) Comparison: Para-Methyl vs. Meta-Methyl Isomer
The para-methyl substitution pattern maintains the same computed partition coefficient as the meta-methyl variant, suggesting that lipophilicity-driven membrane permeability is conserved across these positional isomers. However, the spatial orientation of the methyl group differs, which can influence protein binding and CYP metabolism even when LogP is identical .
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 4.03730 (para-methyl) |
| Comparator Or Baseline | (3-Methyl-benzyl)-(3-pentafluoroethyloxy-propyl)-amine: LogP = 4.03730 (meta-methyl) |
| Quantified Difference | ΔLogP = 0.00000 (identical within computational precision) |
| Conditions | Computed LogP values as reported on Chemsrc platform; no experimental LogP data available |
Why This Matters
Equivalent LogP indicates that the choice between para- and meta-methyl isomers must be driven by factors beyond passive permeability, such as target engagement geometry or metabolic soft spots, reinforcing the need for direct experimental comparison rather than assumption of interchangeability.
